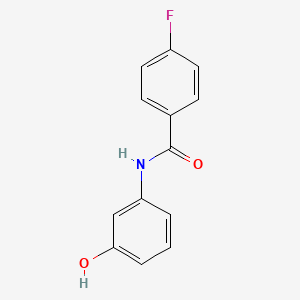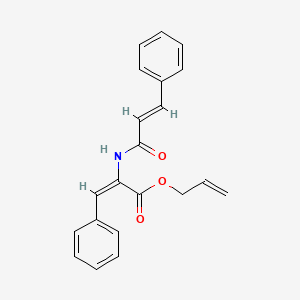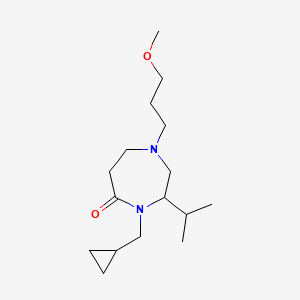![molecular formula C20H30N2O4S B5360395 1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine, commonly known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPP is a piperidine derivative that has been studied for its ability to interact with various biological targets, including the dopamine transporter and sigma receptors.
Mecanismo De Acción
MPP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, MPP increases the levels of dopamine in the brain, leading to increased dopamine signaling and neurotransmission. MPP also interacts with sigma receptors, which are involved in the regulation of mood and anxiety. The exact mechanism of action of MPP on sigma receptors is not fully understood, but it is believed to involve modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine and sigma receptors, MPP has been found to modulate the activity of other neurotransmitter systems, including glutamate and GABA. MPP has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic properties in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various biological processes. However, MPP also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous dopamine in the brain. Additionally, MPP has been shown to have some toxic effects in animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on MPP. One area of interest is in the development of MPP analogs with improved selectivity and potency for the dopamine transporter. This could lead to the development of more effective therapies for Parkinson's disease and other dopamine-related disorders. Another area of research is in the development of MPP-based therapies for depression and anxiety. Further studies are needed to fully understand the mechanism of action of MPP on sigma receptors and to determine its potential as a therapeutic agent in these disorders. Overall, MPP is a promising compound that has the potential to make significant contributions to the field of neuroscience and pharmacology.
Métodos De Síntesis
MPP can be synthesized using a multi-step process that involves the reaction of piperidine with 2-methoxy-5-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is then reacted with 3-(2-bromoacetyl)-1-methylpiperidine to yield MPP. This synthesis method has been optimized for high yield and purity, making MPP readily available for scientific research.
Aplicaciones Científicas De Investigación
MPP has been studied extensively for its potential therapeutic properties in various diseases. One of the most promising areas of research is in the treatment of Parkinson's disease. MPP has been shown to inhibit the reuptake of dopamine, a neurotransmitter that is depleted in Parkinson's disease. By increasing dopamine levels in the brain, MPP has the potential to alleviate the symptoms of Parkinson's disease, such as tremors and rigidity.
MPP has also been studied for its potential use in the treatment of depression and anxiety. It has been shown to interact with sigma receptors, which are involved in the regulation of mood and anxiety. MPP has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research in these areas.
Propiedades
IUPAC Name |
3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-16-6-5-11-21(15-16)20(23)10-7-17-14-18(8-9-19(17)26-2)27(24,25)22-12-3-4-13-22/h8-9,14,16H,3-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBDASNYGRCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)

![N-{1-[2-(4-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5360339.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)
![2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5360398.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)
![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)